molecular formula C16H18FN3O2 B12264426 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine

Cat. No.: B12264426
M. Wt: 303.33 g/mol
InChI Key: MQFZPBHTHBCHQY-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the benzodioxin and pyrimidin intermediates. The benzodioxin moiety can be synthesized by reacting 1,4-benzodioxane-6-amine with various halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the reaction medium . The pyrimidin-4-amine core is then introduced through a series of substitution reactions, often involving fluorination and alkylation steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Solvents: DMF, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as cholinesterase enzymes. By inhibiting these enzymes, the compound can modulate neurotransmitter levels, potentially alleviating symptoms of neurological disorders . The pathways involved include the inhibition of acetylcholine breakdown, leading to increased acetylcholine levels in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine stands out due to its combined benzodioxin and pyrimidin-4-amine structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C16H18FN3O2

Molecular Weight

303.33 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine

InChI

InChI=1S/C16H18FN3O2/c1-3-12-15(17)16(19-10-18-12)20(2)9-11-4-5-13-14(8-11)22-7-6-21-13/h4-5,8,10H,3,6-7,9H2,1-2H3

InChI Key

MQFZPBHTHBCHQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)CC2=CC3=C(C=C2)OCCO3)F

Origin of Product

United States

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